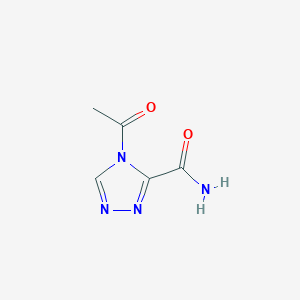![molecular formula C16H27NO5 B12889860 12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide CAS No. 364749-97-3](/img/structure/B12889860.png)
12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is a complex organic compound that belongs to the class of N-acyl-amino acids. This compound is characterized by the presence of a hydroxy group, an oxo group, and a tetrahydrofuran ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The synthesis begins with the formation of the tetrahydrofuran ring through a cyclization reaction.
Introduction of the Oxo Group: An oxidation reaction is carried out to introduce the oxo group at the desired position.
Attachment of the Dodecanamide Chain: The dodecanamide chain is attached through an amide bond formation reaction.
Hydroxylation: Finally, a hydroxylation reaction is performed to introduce the hydroxy group at the specified position.
Industrial Production Methods
In an industrial setting, the production of (S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, oxidation, and hydroxylation reactions.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological signaling pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Modulating Receptor Activity: It can bind to receptors on cell surfaces, altering cellular responses.
Interacting with DNA/RNA: It can interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]octanamide
- 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide
Uniqueness
(S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is unique due to the presence of the hydroxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
364749-97-3 |
|---|---|
Molecular Formula |
C16H27NO5 |
Molecular Weight |
313.39 g/mol |
IUPAC Name |
12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide |
InChI |
InChI=1S/C16H27NO5/c18-10-7-5-3-1-2-4-6-8-13(19)12-15(20)17-14-9-11-22-16(14)21/h14,18H,1-12H2,(H,17,20)/t14-/m0/s1 |
InChI Key |
TYUXTFXEFIVUFL-AWEZNQCLSA-N |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)CC(=O)CCCCCCCCCO |
Canonical SMILES |
C1COC(=O)C1NC(=O)CC(=O)CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


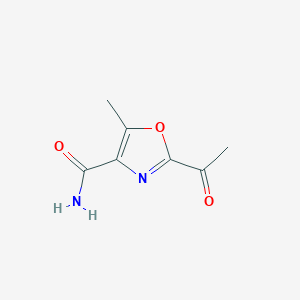
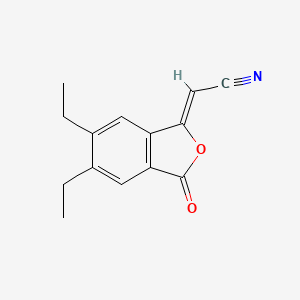
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
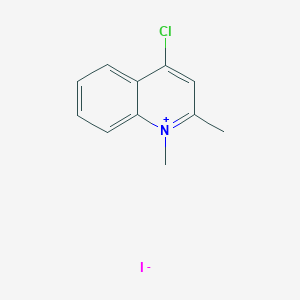

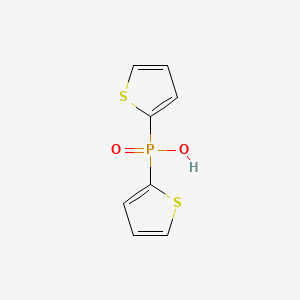
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
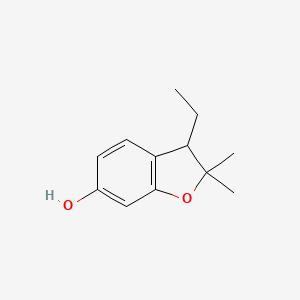
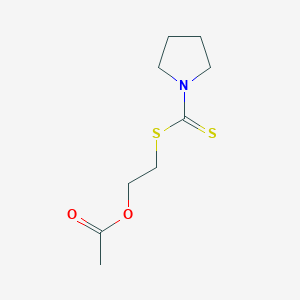
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
